molecular formula C15H13NO B2947959 4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 40691-63-2

4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2947959
CAS RN: 40691-63-2
M. Wt: 223.275
InChI Key: NGJFKRNZIPGFKZ-UHFFFAOYSA-N
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Description

4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, also known as PD-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. PD-1 is a heterocyclic compound that belongs to the class of isoquinolones. Its molecular formula is C16H13NO, and its molecular weight is 235.28 g/mol. PD-1 has been studied for its various biochemical and physiological effects, including its mechanism of action and potential applications in scientific research.

Scientific Research Applications

1. Antidepressant and Anticonvulsant Properties

4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one derivatives have been studied for their potential antidepressant and anticonvulsant activities. Research indicates that certain derivatives exhibit potent antidepressant activity, with effects mediated by an increase in central nervous system serotonin and norepinephrine levels. Additionally, these compounds have shown anticonvulsant activity against seizures induced in experimental settings, suggesting potential applications in treating depression in epilepsy patients (Fu et al., 2018).

2. Synthesis and Structural Analysis

The synthesis and structural analysis of 4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one and its derivatives have been a focus in scientific research. Studies involve the development of new synthesis methods, often aiming for efficiency and environmental friendliness. For example, a three-step method for the preparation of diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds has been reported, demonstrating the versatility of this compound in synthetic chemistry (Freeman et al., 2023). Additionally, X-ray diffraction data provides insights into the molecular structure and crystallization properties of these compounds, which is crucial for understanding their potential applications (Quintana et al., 2016).

3. Potential in Tubulin Polymerization Inhibition

Research has also explored the use of 4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as tubulin polymerization inhibitors. These compounds have been evaluated for their cytotoxicity and ability to inhibit tubulin polymerization, indicating their potential as novel antitumor agents. Certain derivatives, such as compounds with specific phenyl substitutions, have demonstrated optimal bioactivity, offering insights for the development of new cancer treatments (Zheng et al., 2012).

4. Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular properties of 4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one derivatives have been investigated. Novel synthetic methodologies have led to the creation of derivatives with significant antimicrobial activity. For instance, a study synthesized a series of derivatives and evaluated their antibacterial activity, finding that certain compounds, especially those with bromine substitution, showed promising activity profiles (Rao et al., 2020). Another study focused on the antitubercular activity of spiroheterocycles derived from 4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, highlighting their potential in developing new treatments for tuberculosis (Hadda et al., 2007).

properties

IUPAC Name

4-phenyl-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15-13-9-5-4-8-12(13)14(10-16-15)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJFKRNZIPGFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C(=O)N1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

40691-63-2
Record name 4-phenyl-1,2,3,4-tetrahydroisoquinolin-1-one
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